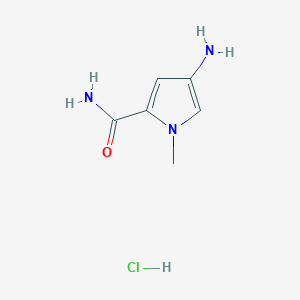

4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride is a heterocyclic organic compound It is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride typically involves the reaction of 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid with appropriate reagents to form the carboxamide derivative. One common method involves the use of thionyl chloride to convert the carboxylic acid to the corresponding acid chloride, which is then reacted with ammonia or an amine to form the carboxamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the pyrrole ring.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as a Building Block

This compound is pivotal in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structure allows it to interact with specific receptors in the brain, making it a candidate for developing drugs aimed at conditions like depression and anxiety .

Case Studies

Research has shown that derivatives of this compound exhibit promising activity as enzyme inhibitors. For instance, studies have demonstrated its potential in modulating neurotransmitter systems, which is crucial for treating various psychiatric disorders.

Biochemical Research

Amino Acid Metabolism

In biochemical studies, 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride is used to explore amino acid metabolism and protein synthesis. It aids researchers in understanding cellular processes and developing new therapeutic strategies .

Impact on Cellular Processes

The compound's ability to influence enzymatic pathways has been documented in proteomics research, where it serves as a model for studying protein interactions and functions.

Agricultural Chemistry

Enhancing Agrochemical Efficacy

In agriculture, this compound is utilized to enhance the efficacy of pesticides and herbicides. Its properties improve the absorption and stability of active ingredients in plants, leading to better crop protection outcomes .

Field Studies

Field trials have indicated that formulations containing this compound result in increased yield and reduced pesticide use due to enhanced effectiveness against pests and diseases .

Material Science

Development of Novel Materials

In material science, this compound is explored for developing new polymers with improved properties such as flexibility and strength. These materials are essential for various industrial applications, including coatings and composites .

Research Findings

Studies have shown that incorporating this compound into polymer matrices can significantly enhance mechanical properties, making them suitable for high-performance applications .

Diagnostic Reagents

Use in Clinical Diagnostics

The compound is also employed in creating reagents for diagnostic tests. Its unique chemical structure allows it to serve as a marker for detecting specific biomarkers in clinical settings, facilitating early diagnosis of diseases .

Clinical Applications

Research has demonstrated its utility in developing assays for biomarkers associated with neurological disorders, aiding in the diagnosis and monitoring of treatment efficacy.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Building block for drugs targeting neurological disorders | Interaction with brain receptors |

| Biochemical Research | Study of amino acid metabolism and protein synthesis | Understanding cellular processes |

| Agricultural Chemistry | Enhances efficacy of pesticides and herbicides | Improved absorption and stability |

| Material Science | Development of novel polymers with enhanced mechanical properties | Suitable for high-performance applications |

| Diagnostic Reagents | Creation of reagents for clinical diagnostics | Early detection of diseases |

Wirkmechanismus

The mechanism of action of 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride

- 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride

- 4-amino-1-methyl-1H-pyrrole-2-carboxamide

Uniqueness

4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it valuable for specific research and industrial applications .

Biologische Aktivität

4-Amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a pyrrole ring structure, which is integral to its interaction with biological macromolecules. The hydrochloride form enhances its solubility, making it suitable for various applications in research and pharmacology.

- Molecular Formula : C6H8N2O2

- Molecular Weight : Approximately 140.14 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, influencing the activity and function of these target molecules. The precise pathways involved depend on the biological context in which the compound is applied.

Antitumor Activity

Research has indicated that derivatives of pyrrole compounds, including 4-amino-1-methyl-1H-pyrrole-2-carboxamide, exhibit promising antitumor properties. In vitro assays have shown that these compounds can inhibit the proliferation of various human carcinoma cell lines. For instance, studies have demonstrated that certain pyrrole derivatives possess significant inhibitory activity against A-549 and MDA-MB-468 cell lines, with IC50 values ranging from 0.065 to 9.4 µmol/L .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. Its structure allows it to interact with neuronal receptors and enzymes, potentially offering therapeutic benefits in neurodegenerative diseases. Preliminary studies suggest that it may reduce oxidative stress and inflammation in neuronal cells.

Antiviral Activity

This compound has also been evaluated for antiviral properties. It has shown activity against several viruses, including HSV-1, with some derivatives exhibiting low micromolar IC50 values against viral replication . This positions the compound as a candidate for further development in antiviral therapies.

Study 1: Antitumor Evaluation

In a study focusing on the synthesis and evaluation of novel pyrrole derivatives, researchers found that compounds similar to 4-amino-1-methyl-1H-pyrrole-2-carboxamide demonstrated potent antitumor activity against multiple cancer cell lines. The study utilized various assays to assess cell viability and proliferation, confirming the potential of these compounds as lead candidates for cancer treatment .

Study 2: Neuroprotection in Animal Models

Another investigation assessed the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated a significant reduction in neuronal death and improved cognitive function following treatment with the compound, suggesting its potential utility in treating conditions like Alzheimer's disease.

Research Applications

This compound serves as a valuable building block in organic synthesis, particularly for creating more complex heterocyclic compounds. Its ability to interact with biological macromolecules makes it an important tool for studying protein-ligand interactions and nucleic acid binding .

Eigenschaften

IUPAC Name |

4-amino-1-methylpyrrole-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c1-9-3-4(7)2-5(9)6(8)10;/h2-3H,7H2,1H3,(H2,8,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGGXAODUURXRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.